Ultram
Overview
Description
Ultram, also known as Tramadol, is a synthetic opioid medication used for the treatment of moderate to severe pain. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become a widely prescribed pain medication. Ultram is unique in that it has both opioid and non-opioid properties, making it an effective pain reliever with a lower risk of addiction and abuse compared to other opioids.
Mechanism Of Action
Ultram works by binding to mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in pain modulation. This dual mechanism of action makes Ultram an effective pain reliever with a lower risk of side effects and addiction compared to other opioids.
Biochemical And Physiological Effects
Ultram has several biochemical and physiological effects on the body. It increases the release of dopamine, a neurotransmitter involved in reward and motivation, which may contribute to its lower risk of addiction and abuse. Ultram also has anti-inflammatory properties, which may be beneficial for the treatment of pain associated with inflammation.
Advantages And Limitations For Lab Experiments
Ultram has several advantages for use in lab experiments. It is a well-established pain medication with a known mechanism of action, making it a reliable tool for studying pain pathways. Ultram also has a low risk of addiction and abuse, which reduces the risk of confounding factors in experiments. However, Ultram has limitations in that it may not be effective for all types of pain and may have variable effects depending on the individual and the dose used.
Future Directions
There are several future directions for research on Ultram. One area of interest is the development of new formulations of Ultram that may have improved pain-relieving properties or reduced side effects. Another area of interest is the use of Ultram in combination with other pain medications or non-pharmacological treatments for chronic pain. Additionally, there is a need for further research on the long-term effects of Ultram use and its potential for addiction and abuse.
Scientific Research Applications
Ultram is widely used in scientific research for its pain-relieving properties. It has been studied in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. Ultram has also been used in clinical trials for the treatment of chronic pain conditions, such as fibromyalgia and osteoarthritis.
properties
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860388 | |
Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
CAS RN |
2914-77-4 | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2914-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.